molecular formula C18H19Cl2N3O3 B2687735 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396850-86-4

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2687735
CAS No.: 1396850-86-4
M. Wt: 396.27
InChI Key: SWIWJFPZOJUWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline, furan-3-carboxylic acid, and piperidine.

    Formation of Intermediate: The furan-3-carboxylic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride.

    Coupling Reaction: The acyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.

    Final Coupling: This intermediate is then coupled with 3,4-dichloroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(piperidin-4-ylmethyl)urea: Lacks the furan-3-carbonyl group.

    1-(3,4-Dichlorophenyl)-3-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring.

Uniqueness

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the dichlorophenyl and furan-3-carbonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c19-15-2-1-14(9-16(15)20)22-18(25)21-10-12-3-6-23(7-4-12)17(24)13-5-8-26-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWJFPZOJUWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.